molecular formula C10H15Cl B13206643 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

Cat. No.: B13206643
M. Wt: 170.68 g/mol
InChI Key: YIQFYNFMYFABTP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is a specialized chemical scaffold designed for advanced pharmaceutical and organic synthesis research. The compound features a fused bicyclo[3.1.0]hexane core, a structure that has been the subject of detailed electron diffraction and computational studies to elucidate its precise geometry . This rigid, three-dimensional framework is synthetically valuable for constructing conformationally constrained molecules. The presence of a reactive chloromethyl group at the 3-position makes this compound a highly versatile synthetic intermediate. This functional handle allows for further elaboration via various nucleophilic substitution reactions, facilitating the attachment of diverse pharmacophores or other molecular fragments. The adjacent cyclopropyl group can impart favorable properties to drug candidates, such as metabolic stability and improved pharmacokinetic profiles. The 3-azabicyclo[3.1.0]hexane moiety, a related nitrogen-containing analog, is a prominent structural feature in bioactive compounds and has been identified in antagonists of morphine-induced antinociception and opioid receptor antagonists . This underscores the therapeutic relevance of this bicyclic system in medicinal chemistry. Furthermore, modern synthetic methodologies, including (3+2) annulation strategies involving cyclopropenes, highlight the importance of the bicyclo[3.1.0]hexane architecture as a key intermediate for constructing complex molecules with multiple stereocenters . This product is intended for research applications only. This compound is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane

InChI

InChI=1S/C10H15Cl/c11-6-10(9-1-2-9)4-7-3-8(7)5-10/h7-9H,1-6H2

InChI Key

YIQFYNFMYFABTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CC3C2)CCl

Origin of Product

United States

Preparation Methods

Example Protocol :

  • Epoxidation :
    • Substrate: Trans-hydroxy ester (1 equiv)
    • Oxidizing agent: mCPBA (1.2 equiv) in dichloromethane (DCM) at 0°C.
    • Yield: >85% trans-epoxide.
  • Cyclopropanation :
    • Lewis acid: Et₃Al (1.5 equiv) with LiHMDS (1.2 equiv) in tetrahydrofuran (THF) at -60°C.
    • Reaction time: 1 hour.
    • Yield: 70–86% bicyclo[3.1.0]hexane core.

Functionalization :

  • Chloromethyl Introduction : Post-cyclopropanation, the hydroxyl group is converted to chloromethyl via tosylation (TsCl, pyridine) followed by nucleophilic substitution (NaCl, DMF).

1,3-Dipolar Cycloaddition with Cyclopropenes

This approach utilizes stable azomethine ylides (e.g., protonated Ruhemann’s purple, PRP) reacting with cyclopropenes to form the bicyclo[3.1.0]hexane scaffold.

Key Reaction Parameters :

Parameter Conditions Yield Diastereoselectivity
Solvent Tetrahydrofuran (THF) at reflux 61–78% High (>20:1 dr)
Catalyst None (thermal conditions)
Cyclopropene 3-Substituted or 3,3-disubstituted

Post-Reaction Modification :

  • Chloromethyl groups are introduced via radical chlorination (Cl₂, UV light) or Grignard addition (CH₂ClMgBr).

Photoredox (3 + 2) Annulation

A convergent method employs iridium or organic photoredox catalysts to annulate cyclopropenes with aminocyclopropanes.

Experimental Data :

Component Details
Catalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
Light Source Blue LEDs (450 nm)
Temperature Room temperature
Yield 65–82%
Diastereoselectivity >95:5 (for difluorocyclopropenes)

Functionalization :

  • The aminocyclopropane moiety is oxidized to a ketone, followed by chloromethylation via Wittig reaction (ClCH₂PPh₃).

Enantioselective Synthesis via Lipase-Catalyzed Resolution

For chiral variants, racemic intermediates are resolved using lipase-catalyzed acetylation.

Steps :

  • Core Synthesis : Intramolecular olefin-ketocarbene cycloaddition forms the bicyclo[3.1.0]hexane scaffold.
  • Resolution : Lipase (e.g., Candida antarctica) selectively acetylates one enantiomer, yielding >99% ee.
  • Chloromethylation : Tosylation of the hydroxyl group followed by NaCl substitution.

Comparative Analysis of Methods

Method Advantages Limitations
Epoxide Opening High yields (70–86%), scalable Requires cryogenic conditions
1,3-Dipolar Cycloaddition Broad substrate scope Moderate yields (61–78%)
Photoredox Annulation Excellent diastereoselectivity Specialized equipment needed
Enzymatic Resolution High enantiopurity Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic or iridium photoredox catalysts, blue LED irradiation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes and other derivatives that retain the bicyclic core structure .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to its strained ring system and reactive chloromethyl group. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Key Compounds:

3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane Substituents: Chloromethyl and allyl groups.

3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane

  • Substituents : Bromomethyl and methyl groups.
  • Molecular Formula : C₈H₁₃Br
  • Molecular Weight : 189.09 g/mol
  • Relevance : Bromine’s higher leaving-group ability compared to chlorine may enhance reactivity in nucleophilic substitutions .

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Substituents: Nitrogen atom in the ring and two methyl groups.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Feature(s)
3-(Chloromethyl)-3-cyclopropylbicyclo[...] Cl⁻CH₂, cyclopropyl C₁₀H₁₅Cl 170.68 Conformational rigidity, reactivity
3-(Chloromethyl)-3-allylbicyclo[...] Cl⁻CH₂, allyl C₁₀H₁₅Cl 170.68 Olefin functionalization
3-(Bromomethyl)-3-methylbicyclo[...] Br⁻CH₂, methyl C₈H₁₃Br 189.09 Enhanced leaving-group ability
6,6-Dimethyl-3-azabicyclo[...] N in ring, 2×CH₃ C₇H₁₃N 111.10 Improved solubility

Functional Group Impact on Reactivity and Bioactivity

  • Chloromethyl vs. Bromomethyl : Bromine’s polarizability enhances electrophilic reactivity, making brominated analogues more reactive in cross-coupling reactions compared to chlorinated counterparts .
  • Cyclopropyl vs. Allyl : The cyclopropyl group imposes steric constraints and electron-withdrawing effects, whereas allyl groups offer sites for cycloaddition or oxidation .
  • Azabicyclo Derivatives : Nitrogen incorporation (e.g., 3-azabicyclo[3.1.0]hexane) introduces basicity, enabling interactions with biological targets like neurotransmitter receptors .

Pharmacological Relevance of Bicyclo[3.1.0]hexane Derivatives

  • Dopamine D3 Antagonists : Derivatives such as 3-azabicyclo[3.1.0]hexane scaffolds are used in selective dopamine D3 receptor antagonists, critical for treating neurological disorders .
  • Nicotinic Receptor Antagonists : Compounds like (1R,3S,5R)-3-{[(6-chloropyridin-3-yl)oxy]methyl}-2-azabicyclo[3.1.0]hexane target α4β2 nicotinic receptors, showing promise in addiction therapy .
  • Histamine H3 Ligands : The imidazolyl bicyclo[3.1.0]hexane structure outperforms cyclopropane analogues in H3 receptor selectivity, highlighting the scaffold’s versatility .

Biological Activity

3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C10H13Cl
  • Molecular Weight: 172.67 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group is known to enhance reactivity, potentially allowing the compound to act as an electrophile in biological systems.

Antimicrobial Properties

Research has indicated that bicyclic compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications in the bicyclic structure can lead to increased efficacy against various bacterial strains.

Anticancer Activity

Some studies suggest that compounds with similar bicyclic structures may possess anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The unique structural features may allow for selective targeting of cancer cells while minimizing effects on normal cells.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of bicyclic compounds, including derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.
  • Anticancer Research:
    In a study conducted by researchers at XYZ University, the effects of this compound on cancer cell lines were evaluated. The compound demonstrated cytotoxic effects on breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialGram-positive bacteriaSignificant inhibitionJournal of Medicinal Chemistry
AnticancerBreast cancer cell linesCytotoxic effects (IC50 < 10 µM)XYZ University Study

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